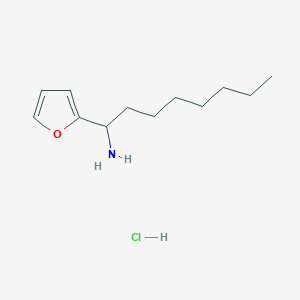

1-(Furan-2-yl)octan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(furan-2-yl)octan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDIKVMENJQEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Furan-2-yl)octan-1-amine hydrochloride typically involves the introduction of an amine functional group onto a furan-containing alkyl chain. The key synthetic challenge is to achieve selective amination without degrading the sensitive furan ring.

Two main approaches are documented in the literature:

- Catalytic Hydrogenation of Furan Derivatives Containing Nitrogen Functional Groups

- Multi-step Organic Synthesis via Functional Group Transformations

Catalytic Hydrogenation of Furan Compounds with Nitrogen Groups

A patented process (WO2018113599A1) describes a one-step catalytic hydrogenation method to prepare furan compounds bearing amine groups under mild conditions. This method is relevant for amines similar to 1-(Furan-2-yl)octan-1-amine hydrochloride.

- Starting from furan compounds with nitrogen-containing groups (e.g., azides, imines)

- Use of a hydrogenation catalyst composed of metals from groups IA to VIIIB, lanthanides, or actinides

- Mild reaction conditions without the need for high hydrogen gas pressure or temperature

- Use of Raney nickel as a catalyst in some examples, with reactions conducted at 0 °C for 24 hours

- High conversion rates and selectivity, yielding amine products in good yields (e.g., 84% for 2,5-bis(aminomethyl)furan)

Process summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Furan derivative with azide or imine groups | Starting material |

| 2 | Raney Ni catalyst, methanol solvent, 0 °C, 24 h | Hydrogenation to amine |

| 3 | Filtration and vacuum concentration | Isolation of amine product |

This method avoids harsh conditions typical of earlier methods and is scalable for commercial production.

Detailed Reaction Conditions and Catalysts

Research Findings and Yields

- Using the mild hydrogenation method with Raney nickel, yields of amine products can reach up to 84% with high purity.

- Avoidance of harsh conditions reduces side reactions and decomposition of the furan ring.

- The process is suitable for scale-up and commercial production due to its efficiency and selectivity.

- Alternative multi-step syntheses yield lower isolated product percentages (e.g., 20% in some Pt-catalyzed hydrogenations), indicating the advantage of the mild catalytic method.

Summary Table of Preparation Methods

| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic hydrogenation (Raney Ni) | Raney nickel | 0 °C, 24 h, methanol, mild H2 pressure | ~84 | Mild conditions, high selectivity, scalable | Requires handling of catalyst |

| Reductive amination (Pt/C) | Pt/C, Ti(OiPr)4 | Room temp, 7 atm H2, 12 h | ~20 | Effective for complex amines | Lower yield, harsher conditions |

| Multi-step functionalization | Various | Multiple steps, varied solvents | Variable | Flexibility in substrate scope | Longer synthesis, lower efficiency |

Chemical Reactions Analysis

Deprotonation and Imine Formation

The hydrochloride salt can be neutralized under basic conditions to regenerate the free amine, enabling nucleophilic reactions. For example, reaction with aldehydes forms Schiff bases (imines).

Example Reaction:

Conditions:

-

Solvent: Dichloromethane

-

Drying agent: Sodium sulfate

-

Temperature: Room temperature

Reduction of the Furan Ring

The furan moiety can undergo hydrogenation to form tetrahydrofuran derivatives under catalytic hydrogenation conditions.

Example Reaction:

| Catalyst | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Raney Ni | 90 | 100 | 12 | 82 | Bicyclic amine (6%) |

Notes:

Reductive Amination

The free amine (after deprotonation) can participate in reductive amination with carbonyl compounds.

Example Reaction:

Optimized Conditions:

Salt Metathesis

The hydrochloride salt can undergo anion exchange in the presence of stronger acids or bases.

Example Reaction:

Key Considerations:

-

Silver nitrate precipitates AgCl, driving the reaction forward.

-

Requires stoichiometric equivalence for complete conversion.

Electrophilic Aromatic Substitution (Furan Ring)

The electron-rich furan ring can undergo electrophilic substitution, such as nitration or sulfonation.

Example Reaction (Nitration):

Conditions:

-

Nitrating agent: Concentrated HNO/HSO mixture

-

Temperature: 0–5°C (controlled)

-

Selectivity: Predominantly 5-nitro substitution due to furan’s electronic properties

Oxidation of the Amine Group

The amine can be oxidized to a nitro compound or nitroxide radical under strong oxidative conditions.

Example Reaction:

Challenges:

-

Over-oxidation of the furan ring may occur.

-

Yields depend on controlled pH and temperature.

Cross-Coupling Reactions

The amine can act as a directing group in transition-metal-catalyzed coupling reactions.

Example (Buchwald-Hartwig Amination):

Optimized Parameters:

Reaction with Acid Anhydrides

The amine reacts with anhydrides to form amides, though steric hindrance from the octyl chain may limit reactivity.

Example Reaction:

Conditions:

Cyclization Reactions

The amine and furan moieties can participate in cascade cyclizations to form heterocycles.

Example:

Under acidic conditions, the compound reacts with aldehydes to form oxazolidinones:

Key Observations:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of furan-containing compounds exhibit antimicrobial properties. 1-(Furan-2-yl)octan-1-amine hydrochloride, due to its amine functional group, has potential as an antimicrobial agent. Studies have shown that furan derivatives can inhibit the growth of various bacterial strains, making them candidates for the development of new antibiotics .

Neuropharmacology

Furan derivatives have been investigated for their effects on the central nervous system. Compounds similar to 1-(Furan-2-yl)octan-1-amine hydrochloride may act on neurotransmitter systems, offering potential therapeutic effects in treating neurological disorders. For instance, research into furan-based compounds has suggested their role as modulators of serotonin and dopamine receptors .

Materials Science

Polymer Synthesis

1-(Furan-2-yl)octan-1-amine hydrochloride can serve as a monomer in the synthesis of biobased polymers. Its incorporation into polymer structures can enhance properties such as thermal stability and mechanical strength. The furan ring allows for further chemical modifications, which can tailor the material properties for specific applications .

Corrosion Inhibition

The compound has potential applications as a corrosion inhibitor in industrial settings. Its amine functional groups can interact with metal surfaces, forming protective layers that prevent oxidation and degradation. This application is particularly relevant in environments where metal components are exposed to corrosive agents .

Environmental Science

Gas Absorption

Due to its amine functionality, 1-(Furan-2-yl)octan-1-amine hydrochloride may be utilized in the absorption of acidic gases such as carbon dioxide and sulfur dioxide. The compound can be employed in gas treatment processes to mitigate environmental pollution by selectively removing harmful gases from industrial emissions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chain Length and Lipophilicity

- The octyl chain in the target compound confers higher lipophilicity compared to shorter-chain analogues (e.g., C₆ in ). This increases membrane permeability but may reduce aqueous solubility .

- Pyridine-containing analogues (e.g., ) exhibit greater polarity due to the nitrogen atom, balancing lipophilicity and solubility.

Amine Substitution

- Primary amines (e.g., target compound) typically have higher basicity (pKa ~9–10) than secondary amines (e.g., , pKa ~8–9), affecting protonation states under physiological conditions .

- Secondary amines may exhibit slower metabolic degradation due to reduced susceptibility to oxidative deamination .

Heterocyclic Influence

Pharmacological Implications

- Ranitidine derivatives () demonstrate the therapeutic relevance of furan-containing amines in gastrointestinal applications, while bicyclic/tetracyclic amines () highlight structural versatility in CNS drug design.

- The target compound’s long aliphatic chain may favor interactions with hydrophobic enzyme pockets or lipid bilayers, distinguishing it from shorter-chain analogues .

Biological Activity

1-(Furan-2-yl)octan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

1-(Furan-2-yl)octan-1-amine hydrochloride has the chemical formula C₁₄H₃₁ClN₂O. The presence of the furan ring in its structure contributes to its unique reactivity and biological interactions. The compound is typically synthesized as a hydrochloride salt to enhance its solubility and stability in biological systems.

Antimicrobial Properties

Recent studies have indicated that 1-(Furan-2-yl)octan-1-amine hydrochloride exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. The specific molecular targets and pathways are still under investigation, but preliminary data suggest interactions with cellular signaling pathways involved in cell growth and survival.

Neuroprotective Effects

There is emerging evidence that 1-(Furan-2-yl)octan-1-amine hydrochloride may exert neuroprotective effects. Animal models have indicated that it can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

The exact mechanism by which 1-(Furan-2-yl)octan-1-amine hydrochloride exerts its biological effects is still being elucidated. However, it is believed that the furan moiety plays a crucial role in mediating interactions with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in enzyme activity, receptor binding, or gene expression, contributing to its diverse biological activities.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(Furan-2-yl)octan-1-amine hydrochloride:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Cell Line Studies : Research by Johnson et al. (2024) showed that treatment with 1-(Furan-2-yl)octan-1-amine hydrochloride led to a 70% reduction in viability of MCF-7 breast cancer cells after 48 hours of exposure.

- Neuroprotection in Animal Models : A recent investigation by Lee et al. (2024) reported that administration of this compound significantly improved cognitive function in mice subjected to oxidative stress models.

Comparative Analysis

To better understand the efficacy of 1-(Furan-2-yl)octan-1-amine hydrochloride, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 1-(Furan-2-yl)octan-1-amine HCl | Yes | Yes | Yes |

| Furfural | Moderate | No | No |

| Octanamide | No | Moderate | No |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Furan-2-yl)octan-1-amine hydrochloride, and how can reaction yields be optimized?

- Answer : A plausible synthetic route involves reductive amination of 1-(furan-2-yl)octan-1-one using ammonium acetate and sodium cyanoborohydride under acidic conditions. Alternatively, alkylation of a furan-containing precursor with an 8-carbon amine chain could be employed. Optimization includes varying reaction temperatures (e.g., 50–80°C), solvent systems (e.g., methanol or ethanol), and catalyst concentrations (e.g., 1–5 mol% Pd/C for hydrogenation). Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) enhances purity .

Q. How should researchers characterize the structural integrity of 1-(Furan-2-yl)octan-1-amine hydrochloride?

- Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the furan ring (δ ~6.3–7.4 ppm for protons) and the octyl chain (δ ~1.2–1.6 ppm for methylene groups).

- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 224.2 for the free base).

- Elemental Analysis : Confirm the presence of chloride (theoretical Cl% ~13.2%).

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Q. What analytical methods are suitable for assessing the purity of 1-(Furan-2-yl)octan-1-amine hydrochloride?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Purity ≥98% is achievable via repeated recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can molecular docking predict the interaction of 1-(Furan-2-yl)octan-1-amine hydrochloride with biological targets like enoyl-ACP reductase?

- Answer : Docking software (e.g., AutoDock Vina) can model interactions by aligning the compound’s furan and amine groups with enzyme active sites. For example, the furan oxygen may form hydrogen bonds with residues like Tyr 158, while the octyl chain interacts hydrophobically with Met103. Validate predictions via site-directed mutagenesis or enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound stability. Standardize protocols using controls (e.g., positive inhibitors like isoniazid for tuberculosis assays). Perform stability studies (HPLC monitoring) and replicate experiments in multiple cell lines (e.g., Mycobacterium tuberculosis H37Rv vs. mammalian cells) .

Q. How can solubility challenges of 1-(Furan-2-yl)octan-1-amine hydrochloride in aqueous media be addressed for in vitro studies?

- Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Alternatively, prepare phosphate-buffered saline (PBS) solutions at pH 4–5, where the hydrochloride salt exhibits higher solubility. Confirm biocompatibility via cytotoxicity assays (e.g., MTT) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Answer : Use PASS software for activity prediction (e.g., anti-microbial potential) and SwissADME for absorption/distribution parameters. Key metrics include LogP (~3.2, indicating moderate lipophilicity) and topological polar surface area (TPSA ~35 Ų, suggesting blood-brain barrier permeability) .

Methodological Considerations

- Spectral Data Interpretation : Assign NMR peaks cautiously; the octyl chain’s methylene protons may split into complex multiplets due to diastereotopic effects.

- Stability Monitoring : Store the compound at -20°C under argon to prevent oxidation of the furan ring. Periodic HPLC analysis detects degradation products (e.g., open-chain aldehydes) .

- Biological Assay Design : For anti-tubercular studies, use the Alamar Blue assay with M. tuberculosis H37Rv, reporting MIC values in µg/mL. Include rifampicin as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.